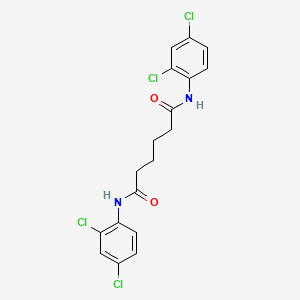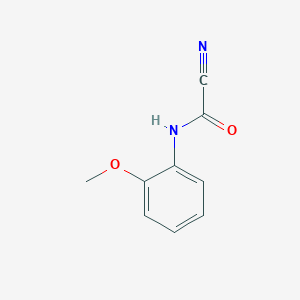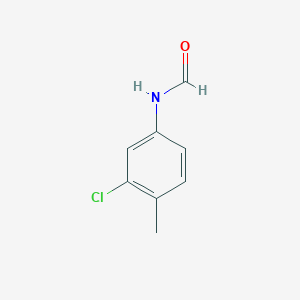
1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)-2-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)-2-methylpiperidine is a complex organic compound that features a piperidine ring substituted with a 4-chlorophenyl and a 2-furyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)-2-methylpiperidine typically involves multiple steps. One common method starts with the preparation of 4-chlorophenyl-2-furyl ketone, which is then reacted with 2-methylpiperidine under specific conditions to form the final product. The reaction conditions often involve the use of polar aprotic solvents and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)-2-methylpiperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)-2-methylpiperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)-2-methylpiperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Known for its antiviral activity.
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]carboxamides: Studied for their antitubercular properties.
Uniqueness
1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)-2-methylpiperidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring with a 4-chlorophenyl and a 2-furyl group makes it a versatile compound for various applications.
Conclusion
This compound is a compound of significant interest in multiple scientific fields. Its unique structure and reactivity make it a valuable subject for research and industrial applications. Further studies are needed to fully explore its potential and develop new uses for this intriguing compound.
Properties
CAS No. |
853312-29-5 |
|---|---|
Molecular Formula |
C19H22ClNO2 |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
3-[5-(4-chlorophenyl)furan-2-yl]-1-(2-methylpiperidin-1-yl)propan-1-one |
InChI |
InChI=1S/C19H22ClNO2/c1-14-4-2-3-13-21(14)19(22)12-10-17-9-11-18(23-17)15-5-7-16(20)8-6-15/h5-9,11,14H,2-4,10,12-13H2,1H3 |
InChI Key |
UGTKXERFWCSHEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexadecanoic acid, 3,7,11,15-tetramethyl-, 1,1'-[(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl] ester](/img/structure/B11943451.png)









![1-(2-((1H-Benzo[d][1,2,3]triazol-1-yl)methoxy)phenyl)ethanone](/img/structure/B11943499.png)



